molecular formula C18H13NO7 B4556688 (4-Methyl-2-oxochromen-6-yl) 2-(2-nitrophenoxy)acetate

(4-Methyl-2-oxochromen-6-yl) 2-(2-nitrophenoxy)acetate

Cat. No.: B4556688
M. Wt: 355.3 g/mol
InChI Key: VXNNXRYNZJDWMM-UHFFFAOYSA-N
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Description

(4-Methyl-2-oxochromen-6-yl) 2-(2-nitrophenoxy)acetate is a complex organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a chromenone core, a nitrophenoxy group, and an acetate moiety

Scientific Research Applications

(4-Methyl-2-oxochromen-6-yl) 2-(2-nitrophenoxy)acetate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-2-oxochromen-6-yl) 2-(2-nitrophenoxy)acetate typically involves multi-step organic reactions. One common method includes the condensation of 4-methyl-2-oxo-2H-chromene-6-carboxylic acid with 2-nitrophenoxyacetic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-2-oxochromen-6-yl) 2-(2-nitrophenoxy)acetate undergoes various chemical reactions, including:

    Oxidation: The nitrophenoxy group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The acetate moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.

    Substitution: Nucleophiles such as amines or alcohols can react with the acetate group under basic conditions.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted esters or amides.

Mechanism of Action

The mechanism of action of (4-Methyl-2-oxochromen-6-yl) 2-(2-nitrophenoxy)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-2-oxochromen-6-yl 2-(4-tert-butylphenoxy)acetate
  • 4-Methyl-2-oxochromen-6-yl 2-(4-propan-2-ylphenoxy)acetate

Uniqueness

(4-Methyl-2-oxochromen-6-yl) 2-(2-nitrophenoxy)acetate is unique due to the presence of the nitrophenoxy group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may have different substituents on the phenoxy group .

Properties

IUPAC Name

(4-methyl-2-oxochromen-6-yl) 2-(2-nitrophenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO7/c1-11-8-17(20)26-15-7-6-12(9-13(11)15)25-18(21)10-24-16-5-3-2-4-14(16)19(22)23/h2-9H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXNNXRYNZJDWMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=C(C=C2)OC(=O)COC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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